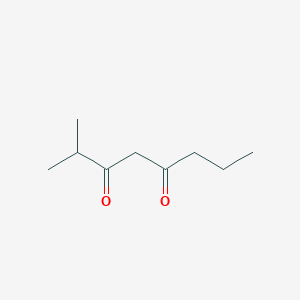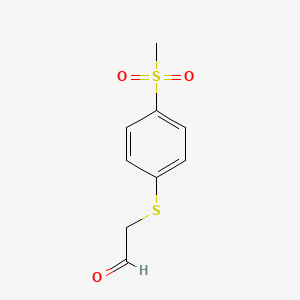
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfonyl)phenylthiol and an appropriate aldehyde precursor.
Reaction Conditions: The thiol group of 4-(methylsulfonyl)phenylthiol is reacted with the aldehyde under mild acidic or basic conditions to form the thioacetaldehyde linkage. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetaldehyde moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde exerts its effects involves:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: It interferes with the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain.
類似化合物との比較
4-(Methylsulfonyl)phenylthiol: Shares the methylsulfonylphenyl moiety but lacks the thioacetaldehyde group.
2-(Methylsulfonyl)phenylacetaldehyde: Similar structure but with a different functional group arrangement.
Uniqueness: 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is unique due to the combination of the methylsulfonylphenyl and thioacetaldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new materials and therapeutic agents.
特性
分子式 |
C9H10O3S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC名 |
2-(4-methylsulfonylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-6H,7H2,1H3 |
InChIキー |
LIAYBGKQSWKRTQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


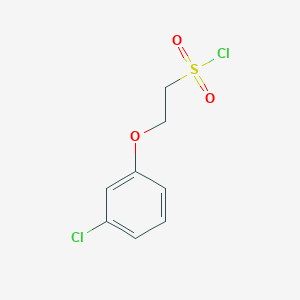

![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
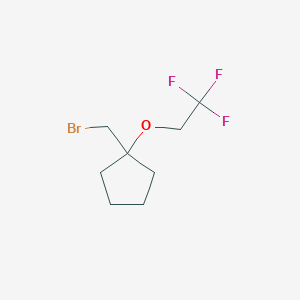
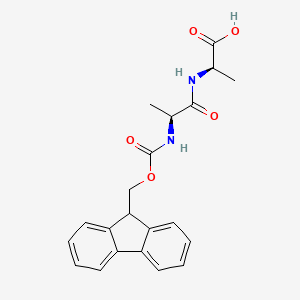
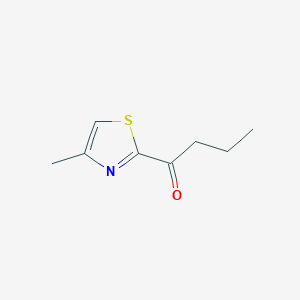
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
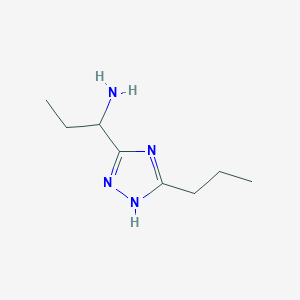
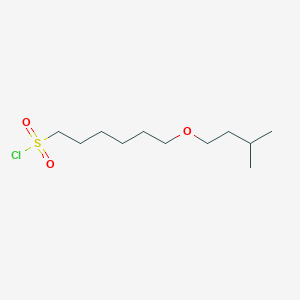
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
